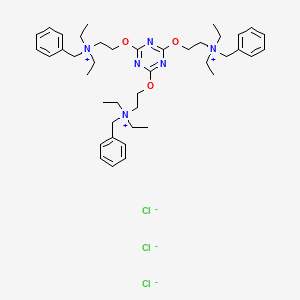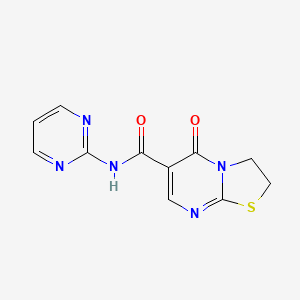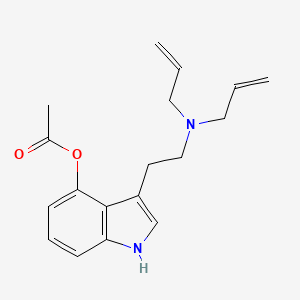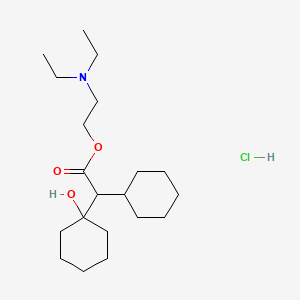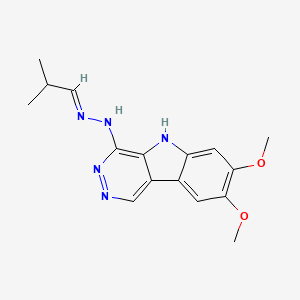
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is a synthetic compound that combines the properties of alanylproline and bis(4-nitrophenoxy)phosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline typically involves the following steps:
Formation of Alanylproline: This step involves the coupling of alanine and proline through peptide bond formation. The reaction can be catalyzed by coupling agents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine.
Introduction of Bis(4-nitrophenoxy)phosphoryl Group: The bis(4-nitrophenoxy)phosphoryl group is introduced through a phosphorylation reaction. This can be achieved by reacting alanylproline with bis(4-nitrophenoxy)phosphoryl chloride in an appropriate solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy groups can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where the nitrophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Compounds with substituted nitrophenoxy groups.
Applications De Recherche Scientifique
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(4-nitrophenoxy)phosphoryl group can act as a phosphate mimic, modulating the activity of enzymes that recognize phosphorylated substrates. Additionally, the compound’s structure allows it to interact with protein binding sites, potentially altering protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)glycylproline
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)valylproline
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)leucylproline
Uniqueness
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is unique due to its specific combination of alanylproline and bis(4-nitrophenoxy)phosphoryl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97280-42-7 |
|---|---|
Formule moléculaire |
C24H29N4O10P |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-1-[(2R)-2-[bis(4-nitrophenoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H29N4O10P/c1-16(22(29)26-15-5-6-21(26)23(30)36-24(2,3)4)25-39(35,37-19-11-7-17(8-12-19)27(31)32)38-20-13-9-18(10-14-20)28(33)34/h7-14,16,21H,5-6,15H2,1-4H3,(H,25,35)/t16-,21+/m1/s1 |
Clé InChI |
WMCCLUITHNZQFR-IERDGZPVSA-N |
SMILES isomérique |
C[C@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


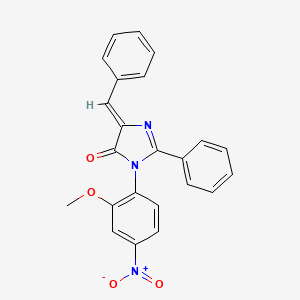
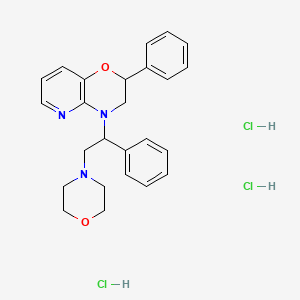
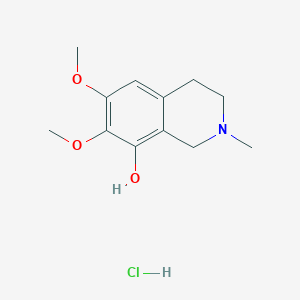
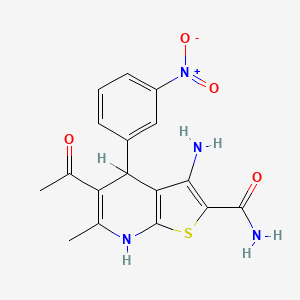
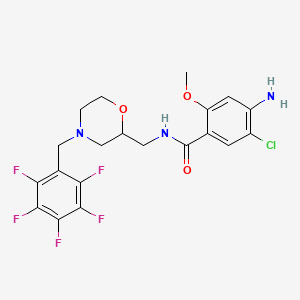
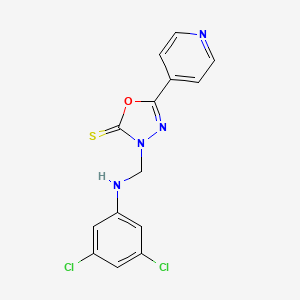
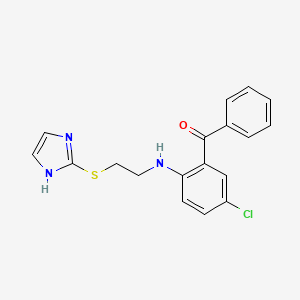
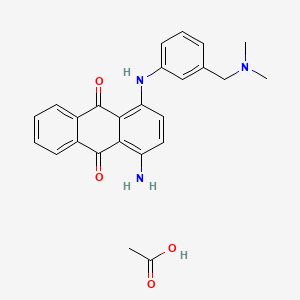
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
